5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide
Description
5-Nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a bis-nitrothiophene carboxamide derivative featuring dual nitro groups on thiophene rings connected via a benzyl-bridged phenyl scaffold. This compound is hypothesized to exhibit enhanced electronic properties and binding affinity due to its electron-withdrawing nitro substituents and extended aromatic system.
Properties
IUPAC Name |
5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S2/c28-22(18-9-11-20(34-18)26(30)31)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-23(29)19-10-12-21(35-19)27(32)33/h1-12H,13H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFJUYYOHISKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with appropriate amines and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Analogs:
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (): Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂. Purity: 42% (LCMS). Features: Incorporates a trifluoromethyl group and methoxy substituent on the phenyl-thiazole moiety. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to non-fluorinated analogs .
N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 7, ): Molecular Formula: C₁₅H₁₁N₃O₃S₂. Synthesis: Prepared via HATU-mediated coupling (yield ~42%).
N-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ():
- Molecular Formula : C₁₄H₁₀N₄O₅S.
- Features : Oxadiazole ring replaces thiazole, with a para-methoxyphenyl group. The oxadiazole core may enhance π-stacking interactions in biological targets .
N-(2-Nitrophenyl)Thiophene-2-Carboxamide ():
- Melting Point : 397 K.
- Structural Insight : Dihedral angles between thiophene and nitrobenzene rings (8.5–13.5°) suggest moderate planarity, influencing crystallinity and intermolecular interactions .
Table 1: Comparative Data on Nitrothiophene Carboxamides
Biological Activity
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activities, synthesis, and the underlying mechanisms that contribute to its efficacy.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Nitro groups : Known for their role in enhancing biological activity through redox reactions.
- Thiophene rings : Contributing to the compound's electronic properties and interaction with biological targets.
- Biphenyl moieties : Enhancing solubility and bioavailability.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Nitro Groups | Participate in reduction reactions affecting activity |
| Thiophene Rings | Facilitate electrophilic aromatic substitution |
| Biphenyl Moieties | Improve solubility and interaction with biological targets |
Antibacterial Properties
Research indicates that compounds containing nitrothiophene structures exhibit significant antibacterial activity. The proposed mechanisms include:
- Inhibition of Bacterial Efflux Pumps : The compound may interact with bacterial efflux pumps, critical for antibiotic resistance, thereby enhancing the effectiveness of existing antibiotics against resistant strains.
- Targeting Essential Cellular Processes : Studies have shown that nitrothiophenes can inhibit bacterial growth by disrupting vital cellular functions.
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The following points summarize its potential:
- Cell Cycle Arrest : Preliminary data indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with key proteins involved in cancer progression, indicating a pathway for further development as an anticancer agent .
Case Studies
Several studies have explored the biological activity of similar nitro-containing compounds:
- A study on 5-nitrothiazole derivatives demonstrated broad-spectrum antibacterial activity against various strains, providing a comparative basis for evaluating the efficacy of this compound .
- Another investigation highlighted the anticancer potential of thiadiazole derivatives, suggesting similar mechanisms may be at play in the compound under review .
Table 2: Comparative Biological Activities of Nitro Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| 5-Nitrothiazole | Antibacterial | Inhibits bacterial ribosomes |
| 6-Nitropyridine | Anticancer | Affects DNA synthesis |
| 5-nitro-N-(4-{...}) | Potentially antibacterial/anticancer | Targets efflux pumps and induces apoptosis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide?
- Methodological Answer :
- Stepwise Synthesis : Begin with coupling reactions (e.g., Suzuki or Gewald reactions) to assemble the thiophene-carboxamide backbone. Introduce nitro groups via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Optimization Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain <50°C during amide bond formation to prevent decomposition .
- Catalysts : Use DMAP or HOBt for efficient amide coupling .
- Purity Validation : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.0–8.5 ppm for nitro-substituted thiophenes) and carbonyl signals (δ ~165 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .
- HRMS : Exact mass calculation (C₂₃H₁₆N₄O₆S₂) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 8.5–13.5° for similar nitro-thiophenes) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Susceptibility Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against cysteine proteases or kinases (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Assay Reprodubility : Standardize protocols (e.g., inoculum size, incubation time) across labs .
- Compound Integrity : Re-analyze purity via HPLC (C18 column, acetonitrile/water gradient) and compare with original spectra .
- Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics and biofilm disruption assays .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and compare activities .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with bioactivity .
- Data Table :
| Analog Structure | Nitro Position | MIC (S. aureus) | IC₅₀ (Enzyme X) |
|---|---|---|---|
| Parent Compound | 5,5' | 8 µg/mL | 12 nM |
| 5-Cyano Derivative | 5,5' | 32 µg/mL | 45 nM |
| 3-Nitro Isomer | 3,5' | 64 µg/mL | >100 nM |
Q. How can metabolic stability and degradation pathways be investigated?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Stability Assays : Test plasma/tissue homogenate stability (37°C, pH 7.4) over 24 hours .
- Degradation Products : Identify nitro-reduction products (e.g., amine derivatives) using H₂/Pd-C .
Q. What advanced techniques are recommended for mechanistic studies?
- Methodological Answer :
- Target Identification : Use SPR (surface plasmon resonance) to screen protein libraries for binding .
- Transcriptomics : RNA-seq of treated bacterial cells to identify dysregulated pathways (e.g., oxidative stress response) .
- Molecular Dynamics : Simulate docking with protease active sites (e.g., SARS-CoV-2 Mpro) to predict binding modes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
